molecular formula C10H11NO2 B1366628 (E)-Methyl 3-(4-aminophenyl)acrylate CAS No. 65198-02-9

(E)-Methyl 3-(4-aminophenyl)acrylate

Cat. No. B1366628
CAS RN: 65198-02-9
M. Wt: 177.2 g/mol
InChI Key: HYVLKRMLVXUWQE-QPJJXVBHSA-N
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Description

“(E)-Methyl 3-(4-aminophenyl)acrylate” is a chemical compound with the molecular formula C10H11NO2 . It is also known by other names such as Methyl 4-aminocinnamate and Methyl p-aminocinnamate .


Synthesis Analysis

A series of 2-(N-cyclicamino)quinolines coupled with methyl (E)-3-(2/3/4-aminophenyl)acrylates was synthesized and subjected to in vitro screening bioassays for potential antiplasmodial and antitrypanosomal activities .


Molecular Structure Analysis

The molecular weight of “(E)-Methyl 3-(4-aminophenyl)acrylate” is 177.20 g/mol . The InChIKey of the compound is HYVLKRMLVXUWQE-QPJJXVBHSA-N . The compound has a topological polar surface area of 52.3 Ų .


Physical And Chemical Properties Analysis

“(E)-Methyl 3-(4-aminophenyl)acrylate” has a molecular weight of 177.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 177.078978594 g/mol .

Scientific Research Applications

Mechanistic Insights in Chemical Reactions

A study by Liu et al. (2016) explored the reaction mechanism of (E)‐methyl 3‐(2‐aminophenyl)acrylate with phenylisothiocyanate, highlighting the roles of the substrate and solvent water in the reaction. This research provided valuable insights into the nucleophilic addition, deprotonation, and protonation processes, along with intramolecular cyclization and keto–enol tautomerization in such chemical reactions (Liu et al., 2016).

Potential Antiparasitic Applications

Bokosi et al. (2021) synthesized a series of compounds combining 2‐(N‐cyclicamino)quinolines with methyl (E)‐3‐(2/3/4‐aminophenyl)acrylates. These compounds were screened for antiplasmodial and antitrypanosomal activities, showing potential as antiparasitic agents. This research highlights the significance of substituent effects on biological activity and the drug-like properties of such compounds (Bokosi et al., 2021).

Application in Cancer Research

Rodrigues et al. (2012) synthesized quinolinyl acrylate derivatives and evaluated their effects against human prostate cancer cells both in vitro and in vivo. One compound, in particular, showed promising results in reducing cell viability, migration, and invasion, as well as in inhibiting neoangiogenesis and MMP-9 activity. This study emphasizes the potential therapeutic applications of these derivatives in treating prostate cancer (Rodrigues et al., 2012).

Corrosion Protection Applications

Zhang et al. (2009) researched the use of (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid for corrosion protection. They found that films formed from this compound on iron surfaces exhibited significant inhibition abilities, as demonstrated through electrochemical measurements (Zhang et al., 2009).

Synthesis and Characterization in Polymer Science

Hai (2003) focused on the synthesis and characterization of chiral poly(meth)acrylates. This study provides insights into the chemical structure and molecular weight distribution of these polymers, contributing to the understanding of polymer science and its applications (Hai, 2003).

Environmental Applications

Wu et al. (2016) investigated the removal of methyl acrylate, a related compound, by a ceramic-packed biotrickling filter. This study is significant in understanding the treatment of toxic waste gases and highlights the role of bacterial communities in such environmental processes (Wu et al., 2016).

properties

IUPAC Name

methyl (E)-3-(4-aminophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVLKRMLVXUWQE-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(4-aminophenyl)acrylate

CAS RN

65198-02-9
Record name Methyl p-aminocinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065198029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl p-aminocinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LB Fallot, RR Suresh, CL Fisher… - Journal of Medicinal …, 2022 - ACS Publications
We previously reported 1H-imidazo[4,5-c]quinolin-4-amines as A 3 adenosine receptor (A 3 AR) positive allosteric modulators (PAMs). A 3 AR agonists, but not PAMs, are in clinical …
Number of citations: 7 pubs.acs.org
MB Ibrahim, SA Rufa'i, HU Yaqub, UB Suleiman - BULGARIAN CHEMICAL … - bcc.bas.bg
Imidazolium salts (1a and 1b) were synthesized by alkylation of N-methyl imidazole with benzyl bromide and isopropyl bromide, respectively. The reaction of the imidazolium salts (1a …
Number of citations: 4 bcc.bas.bg
L Yao, N Mustafa, EC Tan, A Poulsen… - Journal of medicinal …, 2017 - ACS Publications
Concomitant inhibition of multiple oncogenic pathways is a desirable goal in cancer therapy. To achieve such an outcome with a single molecule would simplify treatment regimes. …
Number of citations: 88 pubs.acs.org
Y Huang, G Dong, H Li, N Liu, W Zhang… - Journal of medicinal …, 2018 - ACS Publications
Clinically, leukemia patients often suffer from the limited efficacy of chemotherapy and high risks of infection by invasive fungal pathogens. Herein, a novel therapeutic strategy was …
Number of citations: 89 pubs.acs.org

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